![molecular formula C15H15ClFNO2 B2530633 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223882-40-3](/img/structure/B2530633.png)

2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol" is a synthetic molecule that appears to be related to various research efforts in the field of organic chemistry, particularly those involving the synthesis and characterization of phenolic compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

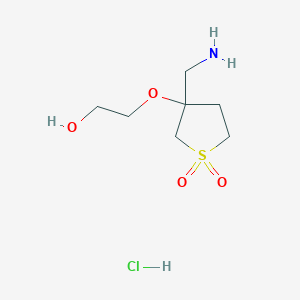

The synthesis of related compounds typically involves condensation reactions between aldehydes and aminophenols. For instance, the synthesis of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol was achieved by reacting 4-Anisaldehyde with benzoyl 2-Amino-4-chlorophenol . Similarly, 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was synthesized through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . These methods suggest that the synthesis of the compound would likely involve a similar strategy, utilizing a benzyl halide and an aminophenol precursor.

Molecular Structure Analysis

The molecular structure of phenolic imine derivatives is often characterized using spectroscopic techniques such as IR, NMR, and UV-Vis spectrometry, as well as X-ray diffraction. For example, the structural and spectroscopic properties of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol were investigated using both experimental methods and density functional theory (DFT) calculations . The molecular geometry, vibration frequencies, and electronic properties such as HOMO-LUMO gaps can be determined through these analyses, providing insight into the stability and reactivity of the compound.

Chemical Reactions Analysis

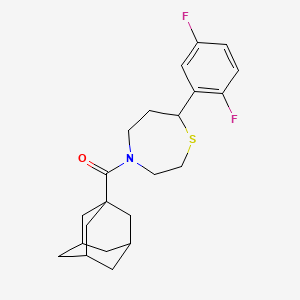

Phenolic compounds with amino groups can participate in various chemical reactions, including interactions with radicals and metal ions. The antioxidant properties of such compounds can be evaluated using methods like the DPPH radical method . Additionally, metal complexes can be formed by coordinating ligands to transition metal ions, as demonstrated by the synthesis of metal complexes with 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol . These complexes can exhibit biological activities, such as anticancer properties.

Physical and Chemical Properties Analysis

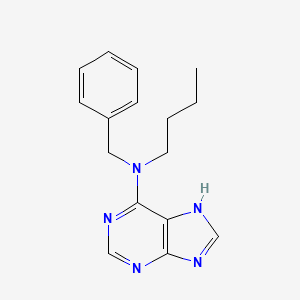

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and halogen substituents, can significantly influence properties like solubility, melting point, and reactivity. The electronic properties of the substituents can also affect the bioactivity of the compounds, as seen in the study of substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines, where small, hydrophobic substituents were found to be beneficial for antimycobacterial activity . Theoretical calculations can provide additional insights into the electrophilic and nucleophilic nature of these molecules, as well as their interactions with biological targets like DNA bases .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

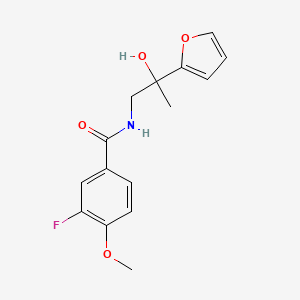

The compound 4-Methyl-2,6-diformylphenol (DFP), a relative of the specified chemical, has been significant in the development of chemosensors for detecting a variety of analytes. DFP-based compounds exhibit high selectivity and sensitivity, capable of detecting metal ions, anions, neutral molecules, and pH changes. The presence of formyl groups in DFP allows for modulating its sensing selectivity and sensitivity, suggesting that derivatives like 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol could offer similar opportunities in sensor development (Roy, 2021).

Synthetic Pathways and Intermediates

Research into the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various pharmaceutical and chemical products, showcases the relevance of compounds like 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol in synthetic organic chemistry. The development of practical synthesis methods for such compounds is crucial for large-scale production and the creation of new drugs or materials, highlighting the compound's importance in industrial applications (Qiu et al., 2009).

Environmental Impact of Chemical Compounds

Parabens, chemically related to the specified compound, have been extensively studied for their environmental impact, indicating the importance of understanding the fate and behavior of such chemicals in aquatic environments. Research shows that despite wastewater treatments, compounds like parabens persist in the environment, emphasizing the need for studies on similar compounds to assess their environmental safety and degradation pathways (Haman et al., 2015).

Enzymatic Treatment of Pollutants

The enzymatic approach to the decolorization and degradation of dyes and pollutants in wastewater highlights the potential application of compounds like 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol in environmental biotechnology. The use of enzymes, possibly affected by or affecting similar compounds, offers a promising alternative for the treatment of recalcitrant pollutants, suggesting a research avenue for the chemical's role in environmental remediation (Husain, 2006).

Eigenschaften

IUPAC Name |

2-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-12(17)7-13(10)16/h2-7,18-19H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLDBNZFFPJSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNCC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)